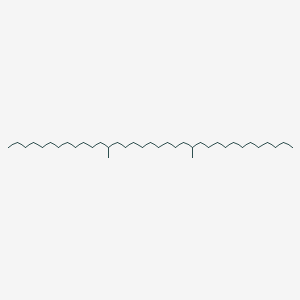
Dysprosium--indium (3/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium–indium (3/5) is a compound formed by the combination of dysprosium and indium in a 3:5 ratio. Dysprosium is a rare-earth element with the atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, with the atomic number 49, is a post-transition metal known for its softness and malleability . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (3/5) typically involves the coprecipitation of dysprosium and indium hydroxides from solutions of their nitrate and chloride salts using ammonia . The coprecipitated hydroxides are then subjected to thermal decomposition at temperatures up to 500°C to produce nanodispersed mixed oxides of dysprosium and indium .
Industrial Production Methods: Industrial production of dysprosium–indium (3/5) involves similar methods but on a larger scale. The process begins with the extraction and purification of dysprosium and indium from their respective ores. The purified elements are then combined in the desired ratio and subjected to thermal treatment to produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dysprosium–indium (3/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Dysprosium reacts readily with oxygen to form dysprosium (III) oxide, while indium can form indium (III) oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–indium (3/5) include oxygen, halogens, and acids. For example, dysprosium reacts with halogens to form dysprosium (III) halides, and indium reacts with acids to form indium salts .
Major Products Formed: The major products formed from the reactions of dysprosium–indium (3/5) include dysprosium (III) oxide, indium (III) oxide, and various dysprosium and indium halides .
Wissenschaftliche Forschungsanwendungen
Dysprosium–indium (3/5) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology, it is used in the development of imaging agents for medical diagnostics. In medicine, it is used in the production of certain types of medical devices. In industry, it is used in the production of high-performance magnets and other advanced materials .
Wirkmechanismus
The mechanism by which dysprosium–indium (3/5) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium’s high magnetic susceptibility and indium’s electronic properties contribute to the compound’s overall behavior. The molecular targets and pathways involved include interactions with magnetic fields and electronic transitions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dysprosium–indium (3/5) include other rare-earth metal and post-transition metal combinations, such as dysprosium–gallium and dysprosium–aluminum .
Uniqueness: Dysprosium–indium (3/5) is unique due to the specific combination of dysprosium’s magnetic properties and indium’s electronic properties. This combination results in a compound with enhanced performance in applications requiring both high magnetic susceptibility and electronic conductivity .
Eigenschaften
CAS-Nummer |
80103-69-1 |
|---|---|
Molekularformel |
Dy3In5 |
Molekulargewicht |
1061.59 g/mol |
InChI |
InChI=1S/3Dy.5In |
InChI-Schlüssel |
VUHLUXNHJWDUQW-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[In].[In].[In].[In].[Dy].[Dy].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


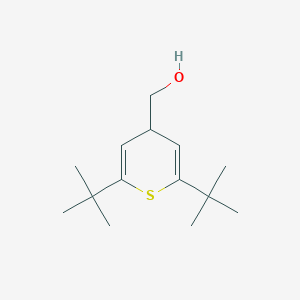
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
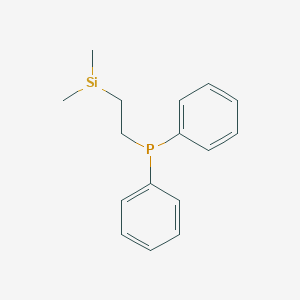
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)

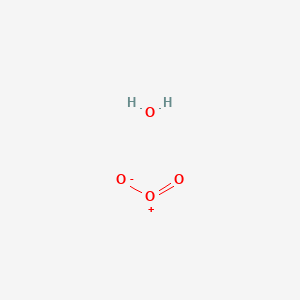
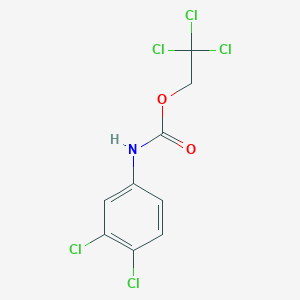
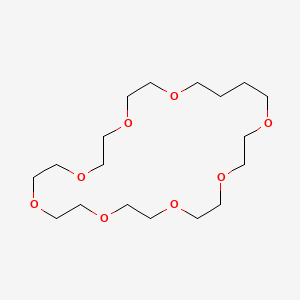
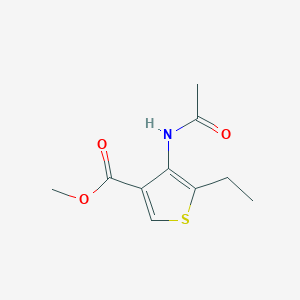
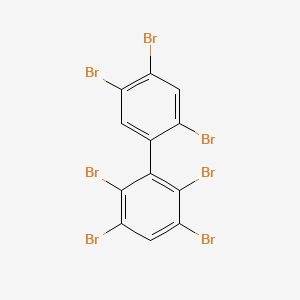
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
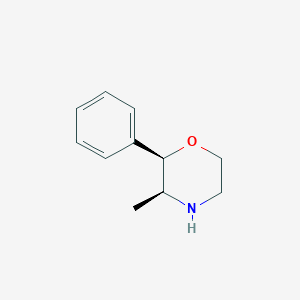
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
